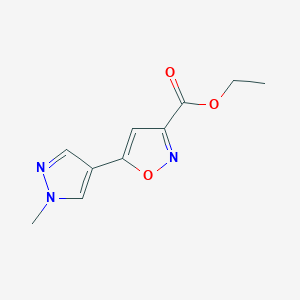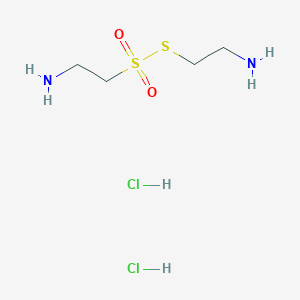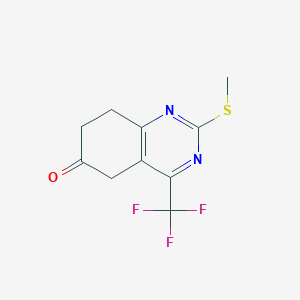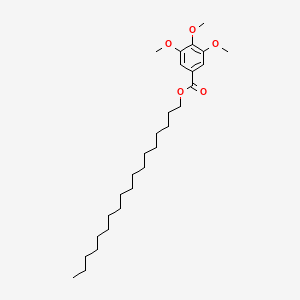
Benzyl 3-ethynyl-5-(trifluoromethoxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 3-ethynyl-5-(trifluoromethoxy)benzoate is an organic compound known for its unique chemical structure and properties It is characterized by the presence of an ethynyl group, a trifluoromethoxy group, and a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-ethynyl-5-(trifluoromethoxy)benzoate typically involves the following steps:
Formation of the Ethynyl Group:
Introduction of the Trifluoromethoxy Group: This step often involves nucleophilic substitution reactions where a suitable trifluoromethoxy precursor reacts with the aromatic ring.
Esterification: The final step involves the esterification of the benzoic acid derivative with benzyl alcohol under acidic conditions to form the benzoate ester.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of carbonyl compounds.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.
Major Products Formed:
Oxidation Products: Carbonyl compounds such as aldehydes and ketones.
Reduction Products: Alcohols and alkanes.
Substitution Products: Various substituted aromatic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
Benzyl 3-ethynyl-5-(trifluoromethoxy)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Industry: It can be used in the production of specialty chemicals and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of Benzyl 3-ethynyl-5-(trifluoromethoxy)benzoate involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function.
Pathways Involved: Depending on the specific application, it may modulate signaling pathways, enzyme activity, or receptor binding, leading to desired biological effects.
Comparación Con Compuestos Similares
Benzyl Benzoate: Known for its use in treating scabies and lice, it shares the benzoate ester structure but lacks the ethynyl and trifluoromethoxy groups.
Ethynyl Benzoates: Compounds with similar ethynyl groups but different substituents on the aromatic ring.
Trifluoromethoxy Benzoates: Compounds with the trifluoromethoxy group but different ester or other functional groups.
Propiedades
Fórmula molecular |
C17H11F3O3 |
|---|---|
Peso molecular |
320.26 g/mol |
Nombre IUPAC |
benzyl 3-ethynyl-5-(trifluoromethoxy)benzoate |
InChI |
InChI=1S/C17H11F3O3/c1-2-12-8-14(10-15(9-12)23-17(18,19)20)16(21)22-11-13-6-4-3-5-7-13/h1,3-10H,11H2 |
Clave InChI |
ASLMCJSMKFLTON-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC(=CC(=C1)OC(F)(F)F)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-((5-Bromo-4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl)morpholine](/img/structure/B13715564.png)
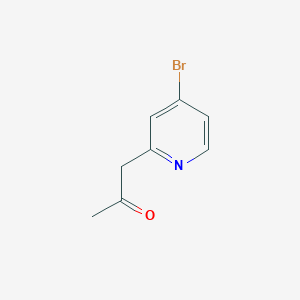
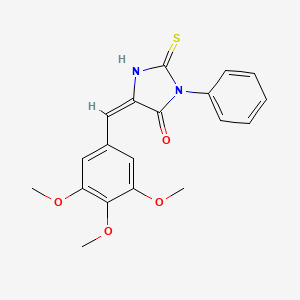

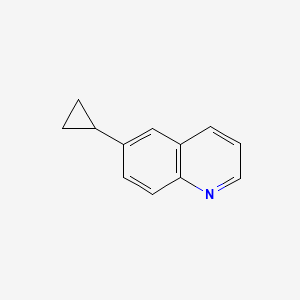
![2-[2-Chloro-5-(trifluoromethyl)phenyl]pyrrole](/img/structure/B13715610.png)
